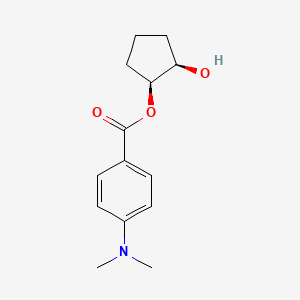![molecular formula C12H10ClFN2O B12580226 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline CAS No. 642084-77-3](/img/structure/B12580226.png)
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline is an organic compound that belongs to the class of diarylethers This compound is characterized by the presence of a chloro-substituted aniline group and a fluoropyridine moiety connected via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction.
Ether Formation: The fluoropyridine is then reacted with a suitable chloromethylating agent to form the ether linkage.
Aniline Substitution: The final step involves the substitution of the aniline group with the chloro-substituted aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-5-fluoropyridin-3-yl)methanol: This compound shares a similar fluoropyridine moiety but differs in the functional groups attached.
Fluroxypyr: Another compound with a fluoropyridine structure, used primarily in agrochemical applications.
Propriétés
Numéro CAS |
642084-77-3 |
|---|---|
Formule moléculaire |
C12H10ClFN2O |
Poids moléculaire |
252.67 g/mol |
Nom IUPAC |
4-chloro-3-[(6-fluoropyridin-3-yl)oxymethyl]aniline |
InChI |
InChI=1S/C12H10ClFN2O/c13-11-3-1-9(15)5-8(11)7-17-10-2-4-12(14)16-6-10/h1-6H,7,15H2 |
Clé InChI |
WLKKQKQBRKSXPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)COC2=CN=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


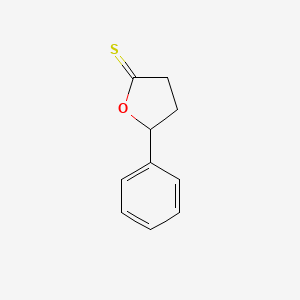
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
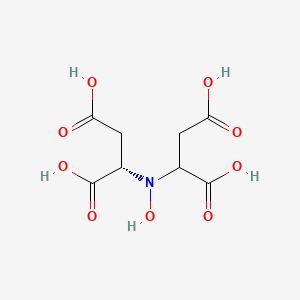

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
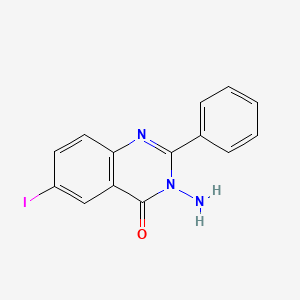
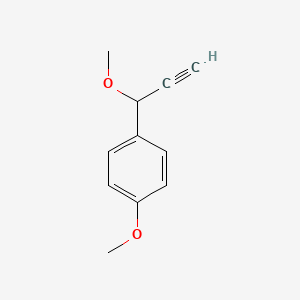

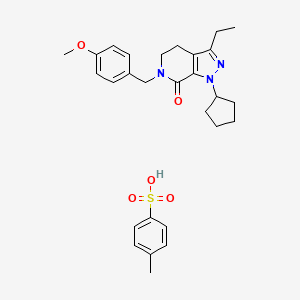
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
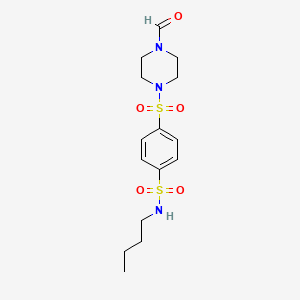
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
